molecular formula C14H13BrN2O3S B14403294 N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide CAS No. 86785-39-9

N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide

Cat. No.: B14403294
CAS No.: 86785-39-9
M. Wt: 369.24 g/mol
InChI Key: SAMLCIFJWVVULH-UHFFFAOYSA-N
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Description

N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an amino phenyl ring, which is further connected to a bromoacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide typically involves the reaction of 4-aminobenzenesulfonamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, sulfonyl derivatives, and reduced forms of the original compound.

Scientific Research Applications

N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The bromoacetamide moiety can also participate in covalent bonding with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(Phenylsulfonyl)amino]phenyl}benzenesulfonamide
  • 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
  • 4-Amino-n-phenyl-benzenesulfonamide

Uniqueness

N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide is unique due to the presence of both a benzenesulfonyl group and a bromoacetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

86785-39-9

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]-2-bromoacetamide

InChI

InChI=1S/C14H13BrN2O3S/c15-10-14(18)16-11-6-8-12(9-7-11)17-21(19,20)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,16,18)

InChI Key

SAMLCIFJWVVULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CBr

Origin of Product

United States

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